molecular formula C18H11N3O5S B11680405 (5Z)-3-benzyl-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11680405
M. Wt: 381.4 g/mol
InChI Key: LAVMDNWYJPZYNA-UHFFFAOYSA-N
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Description

3-BENZYL-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a thiazolidine-2,4-dione ring, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 3-BENZYL-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzylidene derivative with a thiazolidine-2,4-dione precursor under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, often incorporating green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-BENZYL-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets in the body. The indole moiety allows it to bind with high affinity to various receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H11N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

3-benzyl-4-hydroxy-5-(5-nitro-2-oxoindol-3-yl)-1,3-thiazol-2-one

InChI

InChI=1S/C18H11N3O5S/c22-16-14(12-8-11(21(25)26)6-7-13(12)19-16)15-17(23)20(18(24)27-15)9-10-4-2-1-3-5-10/h1-8,23H,9H2

InChI Key

LAVMDNWYJPZYNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O

Origin of Product

United States

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